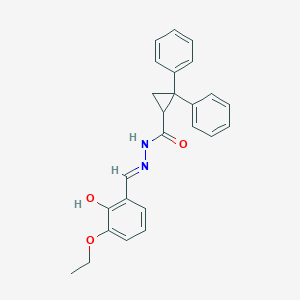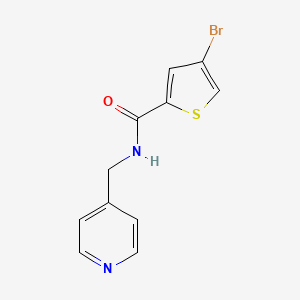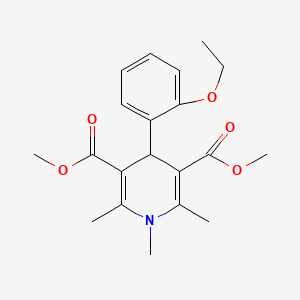![molecular formula C18H19NO3S B6000497 1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone, also known as BMT-047, is a novel compound that has gained significant attention in the field of medicinal chemistry. BMT-047 is a thienyl ketone derivative that has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone involves the inhibition of NF-κB signaling pathway, which is a key regulator of inflammation and cancer. This compound inhibits the activation of IKKβ, which is responsible for the phosphorylation and degradation of IκBα, leading to the translocation of NF-κB into the nucleus. By inhibiting the nuclear translocation of NF-κB, this compound reduces the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Moreover, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, this compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, the optimal dose and duration of treatment for this compound have not been fully established.
Future Directions
There are several future directions for the study of 1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine the optimal dose and duration of treatment. Moreover, further studies are needed to investigate the potential of this compound for combination therapy with chemotherapy drugs. Finally, the potential of this compound for other therapeutic applications, such as autoimmune diseases, should be explored.
Synthesis Methods
The synthesis of 1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone involves the reaction of 2-benzyl-4-morpholinone with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Properties
IUPAC Name |
1-[5-(2-benzylmorpholine-4-carbonyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13(20)16-7-8-17(23-16)18(21)19-9-10-22-15(12-19)11-14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDTXGRLZTPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-pentenamide](/img/structure/B6000416.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000422.png)
![{4-[4-(4-morpholinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6000435.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000438.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B6000446.png)



![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6000478.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6000486.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6000499.png)
![(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6000510.png)

![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)
